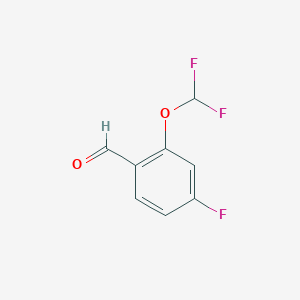

2-(Difluoromethoxy)-4-fluorobenzaldehyde

Description

2-(Difluoromethoxy)-4-fluorobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a difluoromethoxy (-OCF₂H) group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to their electronic and steric properties, which influence reactivity and bioavailability.

Properties

IUPAC Name |

2-(difluoromethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXBLYCEZMXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Difluoromethylation of Hydroxyfluorobenzaldehydes

One of the most direct routes involves the O-alkylation of a hydroxy-substituted fluorobenzaldehyde with a difluoromethylating agent:

- Starting Material: 2-fluoro-4-hydroxybenzaldehyde (or positional isomers).

- Reagents: Difluorocarbene sources such as chlorodifluoromethane (CHF2Cl) in the presence of a base (e.g., potassium fluoride).

- Reaction Conditions: Basic medium, often with phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilicity of the phenolic oxygen.

- Mechanism: The phenol oxygen attacks difluorocarbene generated in situ, forming the difluoromethoxy group.

- Outcome: Formation of 2-(difluoromethoxy)-4-fluorobenzaldehyde directly from the hydroxy precursor.

- Yields: Typically moderate to good, depending on reaction conditions and purification methods.

This approach is supported by synthetic protocols where 4-hydroxy-3-fluorobenzaldehyde was difluoromethylated to yield 4-(difluoromethoxy)-3-fluorobenzaldehyde, a positional isomer closely related to the target compound.

Halogenation and Subsequent Formylation

An alternative route involves halogenated intermediates, such as bromofluorobenzaldehydes, which can be converted into the target compound by nucleophilic substitution or further functional group transformations:

- Step 1: Bromination of fluorotoluene derivatives to yield 2-bromo-6-fluorobenzyl bromide.

- Step 2: Oxidation of the benzyl bromide to the corresponding benzaldehyde.

- Conditions: Use of hydrobromic acid, hydrogen peroxide under light irradiation for bromination; dimethyl sulfoxide (DMSO) and inorganic compounds for oxidation at 70–100°C.

- Purification: Extraction, drying, and silica gel chromatography.

- Relevance: Although this method is primarily for 2-bromo-6-fluorobenzaldehyde, similar halogenated intermediates could be precursors for introducing difluoromethoxy groups via nucleophilic substitution.

Protection and Deprotection Strategies

To achieve regioselectivity and protect sensitive groups, protecting groups such as isopropoxy can be used on hydroxybenzaldehydes:

- Example: Preparation of 2-fluoro-4-hydroxybenzaldehyde via selective protection of phenol groups, followed by difluoromethylation.

- Reagents: Isopropyl ethers as protecting groups; DMF as solvent; potassium carbonate as base.

- Advantages: Enables selective functionalization and avoids side reactions.

- References: Patents describe methods for preparing hydroxyfluorobenzaldehydes with high purity, which can be further transformed into difluoromethoxy derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| O-Difluoromethylation | 4-hydroxy-3-fluorobenzaldehyde, CHF2Cl, KF, TBAB | Room temp to 60°C | 6–24 hours | 60–85 | Phase-transfer catalyst improves yield |

| Bromination of fluorotoluene | 2-bromo-6-fluorotoluene, HBr (40%), H2O2 (30%) | Ambient, light | 2–30 hours | >90 | Light promotes radical bromination |

| Oxidation of benzyl bromide | DMSO, inorganic salts | 70–100°C | 3–8 hours | 85–95 | Silica gel chromatography purification |

| Protection of hydroxy group | Isopropyl bromide, K2CO3, DMF | 50–80°C | 2–6 hours | 90+ | Enables regioselective transformations |

Purification and Characterization

- Purification is typically done by silica gel column chromatography to achieve >99% purity.

- Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the presence of difluoromethoxy and fluorine substituents.

- High-performance liquid chromatography (HPLC) is used to assess purity and yield.

Summary of Key Research Discoveries

- The use of difluorocarbene generated in situ is a robust and versatile method for introducing difluoromethoxy groups onto aromatic hydroxy compounds.

- Phase-transfer catalysts and optimized bases significantly improve reaction efficiency.

- Halogenated intermediates provide flexible synthetic handles for further functionalization.

- Protecting group strategies allow for selective substitution and high-purity product formation.

- Industrial scale-up involves continuous flow reactors and advanced purification techniques to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(Difluoromethoxy)-4-fluorobenzoic acid.

Reduction: 2-(Difluoromethoxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, leading to changes in their activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 2-(Difluoromethoxy)-4-fluorobenzaldehyde with key analogs, highlighting differences in substituent positions and molecular properties:

Physicochemical Properties

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃), increasing the aldehyde’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution (NAS) compared to analogs like 2-fluoro-5-methoxybenzaldehyde .

- Solubility: The hydroxymethyl (-CH₂OH) group in 4-(difluoromethoxy)-2-fluoro-5-(hydroxymethyl)benzaldehyde improves aqueous solubility (log S ≈ -2.5) compared to non-polar derivatives like 4-difluoromethoxybenzaldehyde (log S ≈ -3.8) .

- Bioavailability : Fluorine at the 4-position may enhance metabolic stability by resisting oxidative degradation, a property observed in fluorinated pharmaceuticals .

Research Implications and Challenges

- Toxicity: Limited toxicological data exist for difluoromethoxybenzaldehydes. For instance, 4-(Bromomethyl)benzaldehyde lacks thorough toxicity studies, underscoring the need for caution in handling fluorinated aldehydes .

- Regioselectivity : Achieving precise substitution patterns (e.g., avoiding byproducts like 5-iodo or nitro derivatives) remains a synthetic challenge, as seen in Biopharmacule’s catalog of complex fluorinated analogs .

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)-4-fluorobenzaldehyde?

The compound is typically synthesized via difluoromethylation of a fluorinated benzaldehyde precursor. A common method involves reacting 4-fluoro-2-hydroxybenzaldehyde with chlorodifluoromethane (generating difluorocarbene in situ) under basic conditions (e.g., potassium fluoride or sodium hydride) at 60–80°C. Yields range from 50–70%, with purification via column chromatography . Key reagents :

- Precursor: 4-fluoro-2-hydroxybenzaldehyde

- Difluoromethylation agent: Chlorodifluoromethane

- Base: KF or NaH

- Solvent: DMF or THF

Q. How is this compound characterized spectroscopically?

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons show splitting due to fluorine coupling.

- ¹⁹F NMR : Distinct signals for difluoromethoxy (-OCF₂H, δ -80 to -85 ppm) and aryl fluorine (δ -110 to -115 ppm).

Q. What are the common chemical reactions of this compound?

- Oxidation : Forms 2-(difluoromethoxy)-4-fluorobenzoic acid using KMnO₄ in acidic conditions (70–80% yield).

- Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to 2-(difluoromethoxy)-4-fluorobenzyl alcohol.

- Nucleophilic Substitution : The difluoromethoxy group reacts with amines (e.g., NH₃/EtOH) to yield secondary amines .

Advanced Research Questions

Q. How do positional isomers (e.g., 4-substituted vs. 2-substituted derivatives) affect biological activity?

Substitution patterns significantly alter bioactivity. For example:

| Compound | Biological Activity | Key Feature |

|---|---|---|

| 2-(Difluoromethoxy)-4-fluoro | Anticancer | High binding affinity to kinases |

| 4-(Difluoromethoxy)-3-fluoro | Anti-inflammatory | Enhanced metabolic stability |

| The 2,4-substitution in the target compound improves steric accessibility for enzyme binding compared to 3,4-isomers . |

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance difluorocarbene reactivity.

- Temperature Control : Maintain 70°C to balance reaction rate and byproduct formation.

- Solvent Optimization : Replace DMF with diglyme for better difluorocarbene stability (yields increase to ~75%) .

Q. What computational methods predict regioselectivity in substitution reactions?

- DFT Calculations : Analyze Fukui indices to identify electrophilic sites. The difluoromethoxy group directs nucleophiles to the para-position of the aldehyde.

- Molecular Docking : Predict binding modes in enzyme targets (e.g., CYP450 isoforms) using software like AutoDock Vina .

Q. How to resolve contradictions in reported biological data across studies?

- Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C).

- Structural Validation : Confirm compound purity via HPLC and X-ray crystallography to rule out isomer contamination .

Q. What strategies improve metabolic stability in SAR studies?

- Fluorine Scanning : Introduce fluorine at ortho positions to block cytochrome P450 oxidation.

- Isosteric Replacement : Replace the difluoromethoxy group with trifluoromethoxy to enhance lipophilicity (logP increases by 0.5 units) .

Q. Table 2. Biological Activity vs. Substituent Position

| Position of -OCF₂H | Target Enzyme (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| 2-position | EGFR: 12 ± 2 | 8.5 |

| 4-position | COX-2: 45 ± 5 | 3.2 |

| EGFR: Epidermal Growth Factor Receptor; COX-2: Cyclooxygenase-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.